molecular formula C10H16N2O B14355191 2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)- CAS No. 92637-46-2

2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)-

Cat. No.: B14355191
CAS No.: 92637-46-2
M. Wt: 180.25 g/mol
InChI Key: GBDFQXODQSBGLU-UHFFFAOYSA-N
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Description

2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)- is an organic compound with the molecular formula C10H16N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized from cyclopentanone through a two-step reaction . Another method involves the use of organophotocatalysis, which enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts and alkenes .

Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding lactams, while reduction can produce amines.

Scientific Research Applications

2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)- involves its interaction with specific molecular targets. For instance, it has been found to inhibit reverse transcriptase, an enzyme crucial for the replication of HIV . This inhibition occurs through binding to the enzyme’s active site, thereby preventing the transcription of viral RNA into DNA.

Comparison with Similar Compounds

Properties

CAS No.

92637-46-2

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-(2,3,4,5-tetrahydropyridin-6-yl)piperidin-2-one

InChI

InChI=1S/C10H16N2O/c13-10-6-2-4-8-12(10)9-5-1-3-7-11-9/h1-8H2

InChI Key

GBDFQXODQSBGLU-UHFFFAOYSA-N

Canonical SMILES

C1CCN=C(C1)N2CCCCC2=O

Origin of Product

United States

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